Methyl 5-nitro-2-(propylamino)benzoate

Description

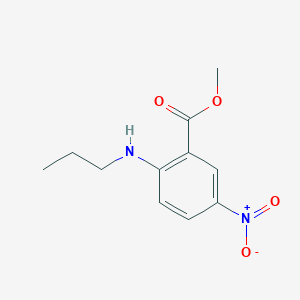

Methyl 5-nitro-2-(propylamino)benzoate is a synthetic benzoate derivative characterized by a nitro group at the 5-position, a propylamino substituent at the 2-position, and a methyl ester at the carboxyl group (Figure 1). This structure confers distinct physicochemical and biological properties. The methyl ester group increases membrane permeability compared to carboxylic acid analogues, making it more suitable for cellular uptake in pharmacological studies .

This compound may share similar biological roles but with altered pharmacokinetics due to esterification.

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

methyl 5-nitro-2-(propylamino)benzoate |

InChI |

InChI=1S/C11H14N2O4/c1-3-6-12-10-5-4-8(13(15)16)7-9(10)11(14)17-2/h4-5,7,12H,3,6H2,1-2H3 |

InChI Key |

AIRSGVVWVFXTPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Nitration of Methyl 2-aminobenzoate:

Alkylation with Propylamine:

Industrial Production:

Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.

Chemical Reactions Analysis

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron.

Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents: Reducing agents (e.g., SnCl₂), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines).

Major Products: Reduction yields methyl 5-amino-2-(propylamino)benzoate.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive compound.

Medicine: May have applications in drug development.

Industry: Used in the preparation of other compounds.

Mechanism of Action

The exact mechanism of action for methyl 5-nitro-2-(propylamino)benzoate remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

NPPB (5-Nitro-2-(3-phenylpropylamino)-benzoic Acid): Features a phenylpropylamino group and a carboxylic acid moiety. Acts as a chloride channel blocker, inhibiting apoptosis-induced cell volume decrease in nasopharyngeal carcinoma cells .

BANB (2-Butylamino-5-Nitrobenzoic Acid): Substitutes propylamino with a butylamino chain. Shows reduced steric hindrance compared to NPPB but lower affinity for chloride channels .

Primarily used in organic synthesis .

4NPPB (5-Nitro-2-(3-Phenylpropylamino)-Benzoate): A methyl ester derivative of NPPB; acts as a GPR35 agonist, highlighting the impact of esterification on receptor specificity .

Research Implications and Gaps

- Pharmacological Potential: Methyl 5-nitro-2-(propylamino)benzoate’s ester group may make it a candidate for prodrug development, leveraging hydrolysis to release active metabolites .

- Contradictions : While NPPB analogues are established chloride channel blockers, ester derivatives like 4NPPB exhibit divergent roles (e.g., GPR35 agonism), suggesting substituent-dependent target promiscuity .

- Data Limitations: Direct studies on this compound are scarce; further in vitro assays are needed to validate its chloride channel interactions and cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.